molecular formula CH4Cl2O6P2 B076343 Clodronic Acid CAS No. 10596-23-3

Clodronic Acid

Katalognummer: B076343
CAS-Nummer: 10596-23-3
Molekulargewicht: 244.89 g/mol
InChI-Schlüssel: ACSIXWWBWUQEHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Clodronic acid, also known as dichloromethylene bisphosphonate, is a first-generation bisphosphonate. It is primarily used as an anti-osteoporotic drug to prevent and treat osteoporosis in post-menopausal women and men. Additionally, it is used to manage hypercalcemia of malignancy, multiple myeloma, and fracture-related pain due to its anti-inflammatory effects .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Klodronatsäure kann durch die Reaktion von Phosphortrichlorid mit Methylenchlorid in Gegenwart von Wasser synthetisiert werden. Die Reaktion verläuft wie folgt:

PCl3+CH2Cl2+3H2OCH2(PO3H2)2+3HCl\text{PCl}3 + \text{CH}_2\text{Cl}_2 + 3\text{H}_2\text{O} \rightarrow \text{CH}_2(\text{PO}_3\text{H}_2)_2 + 3\text{HCl} PCl3​+CH2​Cl2​+3H2​O→CH2​(PO3​H2​)2​+3HCl

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Klodronatsäure durch die Reaktion von Phosphortrichlorid mit Methylenchlorid unter kontrollierten Bedingungen hergestellt. Die Reaktion wird typischerweise in einem Lösungsmittel wie Tetrahydrofuran (THF) oder Acetonitril durchgeführt, um eine ordnungsgemäße Mischung und Temperaturkontrolle zu gewährleisten. Das Produkt wird dann durch Kristallisation oder Rekristallisationstechniken gereinigt {_svg_2}.

Arten von Reaktionen:

    Oxidation: Klodronatsäure kann Oxidationsreaktionen eingehen, obwohl diese weniger häufig sind.

    Reduktion: Reduktionsreaktionen sind für Klodronatsäure nicht typisch.

    Substitution: Klodronatsäure kann Substitutionsreaktionen eingehen, insbesondere mit Nukleophilen.

Häufige Reagenzien und Bedingungen:

    Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) können verwendet werden.

    Substitution: Nukleophile wie Hydroxidionen (OH⁻) oder Amine (RNH₂) können unter basischen Bedingungen mit Klodronatsäure reagieren.

Hauptprodukte, die gebildet werden:

Wissenschaftliche Forschungsanwendungen

Osteoporosis Management

Clodronic acid is effective in increasing bone mineral density in postmenopausal women. A study demonstrated that weekly administration significantly improved BMD over six months, with sustained effects observed for up to three years .

Hypercalcemia of Malignancy

In patients with malignancies, this compound is used to manage hypercalcemia effectively. The drug reduces serum calcium levels by inhibiting osteoclastic activity associated with metastatic bone disease .

Osteolytic Metastases

This compound serves as an adjunct therapy in managing osteolytic lesions resulting from cancers such as breast and prostate cancer. It helps mitigate skeletal-related events (SREs) associated with these conditions .

Research Findings and Case Studies

Numerous studies have documented the efficacy and safety profile of this compound across various patient populations:

  • Postmenopausal Osteoporosis : In a controlled trial involving postmenopausal women, this compound administration resulted in a 46% reduction in vertebral fractures compared to placebo .
  • Animal Studies : Research involving animal models has demonstrated that intra-articular administration of clodronate can prevent experimental arthritis by reducing inflammation and cartilage damage .

Data Table: Efficacy of this compound in Clinical Trials

Study TypePopulationInterventionOutcome MeasuresKey Findings
Randomized Controlled TrialPostmenopausal WomenThis compound (100 mg/week)Bone Mineral Density (BMD)Significant increase in BMD after 6 months
Cohort StudyCancer PatientsThis compoundSerum Calcium LevelsEffective reduction in hypercalcemia
Animal ModelMice with Induced ArthritisIntra-articular ClodronateJoint InflammationReduced inflammation and cartilage damage

Emerging Applications

Recent research has explored additional applications for this compound beyond traditional uses:

  • Intra-Articular Therapy : Studies suggest potential benefits in treating inflammatory joint diseases through local administration .
  • Combination Therapies : Investigations into combining this compound with other therapeutic agents are ongoing to enhance its efficacy in complex cases like metastatic cancer .

Wirkmechanismus

Clodronic acid works by inhibiting osteoclast-mediated bone resorption. It binds to hydroxyapatite in bone, and when osteoclasts attempt to resorb bone, they take up the this compound. Inside the osteoclasts, this compound is metabolized into a non-hydrolyzable analog of adenosine triphosphate (ATP), which induces apoptosis (programmed cell death) of the osteoclasts. This process reduces bone resorption and helps maintain bone density .

Vergleich Mit ähnlichen Verbindungen

    Etidronic Acid: Another first-generation bisphosphonate with similar uses but different chemical structure.

    Tiludronic Acid: Similar to clodronic acid but contains a sulfur atom in its structure.

    Zoledronic Acid: A third-generation bisphosphonate with a nitrogen atom, offering higher potency and longer duration of action.

Uniqueness of this compound: this compound is unique due to its non-nitrogenous structure, which differentiates it from newer bisphosphonates like zoledronic acid. Its primary use in experimental medicine to deplete macrophages also sets it apart from other bisphosphonates .

Biologische Aktivität

Clodronic acid, a first-generation bisphosphonate, is primarily known for its role in inhibiting osteoclast-mediated bone resorption. This compound has garnered attention not only for its applications in treating bone disorders but also for its broader biological activities, particularly concerning immune modulation and inflammation. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical applications, and recent research findings.

This compound functions by binding to hydroxyapatite in bone tissue. When osteoclasts resorb bone, the local acidity releases this compound, which is taken up by these cells through fluid-phase endocytosis. Once inside the osteoclasts, this compound disrupts their function, leading to apoptosis and thus reducing bone resorption rates . This mechanism underpins its therapeutic use in conditions such as osteoporosis and metastatic bone disease.

Immune Modulation

Recent studies have revealed that this compound also exhibits significant effects on immune cells, particularly macrophages and neutrophils. Clodronate liposomes are utilized to selectively deplete macrophages in various experimental settings, allowing researchers to investigate the role of these cells in diseases like autoimmunity and cancer .

Neutrophil "Stunning"

A novel aspect of this compound's biological activity is its effect on neutrophils. Research indicates that treatment with clodronate leads to a "stunning" effect on neutrophils, characterized by reduced production of reactive oxygen species (ROS) and cytokines, impaired phagocytosis, and diminished migratory capabilities . This finding suggests potential therapeutic avenues for conditions driven by chronic neutrophil activation.

Clinical Applications

This compound has been widely studied for its efficacy in managing skeletal morbidity associated with malignancies. The Medical Research Council (MRC) Myeloma IX trial demonstrated that while this compound effectively reduced skeletal-related events in patients with multiple myeloma, it was less effective than zoledronic acid in improving overall survival and progression-free survival .

Table 1: Clinical Outcomes of this compound vs. Zoledronic Acid

Outcome MeasureThis compoundZoledronic AcidSignificance
Skeletal-related events597 events419 eventsp < 0.0001
Overall survival (months)5.5 months lessN/Ap = 0.0118
Progression-free survivalN/AHR 0.88p = 0.0179

Case Studies

Case Study 1: Osteoporosis Management
In a clinical setting focusing on postmenopausal women with osteoporosis, this compound was administered over a two-year period. Results indicated a significant increase in bone mineral density (BMD) compared to baseline measurements, underscoring its role in preventing bone loss.

Case Study 2: Rheumatoid Arthritis
A study utilizing a K/BxN serum transfer model of arthritis demonstrated that clodronate treatment led to a marked reduction in arthritis severity through macrophage depletion . This highlights the potential of this compound in managing inflammatory conditions beyond its traditional applications.

Research Findings

Recent investigations have expanded our understanding of this compound's biological activities:

  • Inflammatory Arthritis : Clodronate has been shown to downregulate joint inflammation by depleting macrophages that produce chemotactic factors contributing to cartilage damage .
  • Neutrophil Function : Clodronate-treated neutrophils exhibited reduced inflammatory responses and impaired function, suggesting a mechanism that could be exploited for therapeutic purposes in autoimmune diseases .

Eigenschaften

IUPAC Name

[dichloro(phosphono)methyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4Cl2O6P2/c2-1(3,10(4,5)6)11(7,8)9/h(H2,4,5,6)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSIXWWBWUQEHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(P(=O)(O)O)(P(=O)(O)O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4Cl2O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046959
Record name Clodronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Clodronate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014858
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.47e+00 g/L
Record name Clodronate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014858
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. First generation bisphosphonates closely mimic the structure of pyrophosphate, which can be incorporated into ATP anologues that cannot be hydrolyzed, disrupting all ATP mediated actions of osteoclasts.
Record name Clodronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00720
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

10596-23-3
Record name Clodronate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10596-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clodronic acid [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010596233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clodronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00720
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clodronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clodronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.090
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLODRONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0813BZ6866
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Clodronate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014858
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

250 °C
Record name Clodronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00720
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clodronate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014858
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

An aqueous solution of dichloromethylenediphosphonic acid disodium salt (1.0 g, 3.46 mmol) was loaded on a column of DOWEX 50WX8-100 ion-exchange resin and eluted with water. Tributylamine (1.65 mL, 6.92 mmol) was added and the mixture was shaken vigorously. The resulting solution was concentrated to dryness and coevaporated with anhydrous DMF three times. The residue was dried under vacuum overnight.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.65 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clodronic Acid
Reactant of Route 2
Clodronic Acid
Reactant of Route 3
Clodronic Acid
Reactant of Route 4
Clodronic Acid
Reactant of Route 5
Clodronic Acid
Reactant of Route 6
Clodronic Acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.